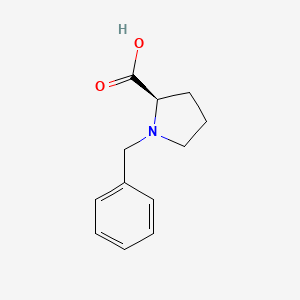

(R)-1-Benzylpyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

®-1-Benzylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with the commercially available ®-pyrrolidine-2-carboxylic acid.

Benzylation: The carboxylic acid is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-1-Benzylpyrrolidine-2-carboxylic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzylpyrrolidine-2-carboxylic acid may involve:

Large-Scale Benzylation: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Automated Purification: Employing automated chromatography systems for large-scale purification.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Benzylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-1-Benzylpyrrolidine-2-carboxylic acid is recognized as a proline derivative, which influences various physiological processes. Its structure allows it to interact with multiple biological targets, making it valuable in drug development.

Potential Therapeutic Uses

- Neuroprotective Agent : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by influencing neurotransmission and cellular signaling pathways.

- Metabolic Regulation : Studies suggest it may act as an inhibitor of enzymes involved in metabolic pathways, indicating potential applications in managing metabolic disorders .

The compound has been shown to interact with various biological systems:

- Receptor Interactions : It may interact with G-protein coupled receptors (GPCRs), influencing mood and cognitive functions .

- Enzyme Inhibition : It can inhibit specific metabolic enzymes, suggesting implications for conditions like diabetes or obesity .

Biological Targets

| Target Type | Specific Targets |

|---|---|

| Neurotransmitter Receptors | GABA Receptor, NMDA Receptor |

| Metabolic Enzymes | Proteases, Kinases |

| Immune Response | Cytokine signaling pathways |

Synthesis and Accessibility

This compound can be synthesized through various methods, including reductive amination and cyclization reactions. These methods have been documented to yield the compound efficiently, making it accessible for research and industrial applications .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation markers and improved cognitive function compared to control groups .

Case Study 2: Metabolic Enzyme Inhibition

Research examining the inhibition of specific metabolic enzymes by this compound demonstrated its potential to lower blood glucose levels in diabetic mice. This suggests a promising avenue for developing therapies for metabolic disorders .

Wirkmechanismus

The mechanism of action of ®-1-Benzylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate neurotransmitter pathways, impacting neurological functions.

Binding Affinity: The benzyl group enhances the binding affinity of the compound to its targets, leading to more potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-Benzylpyrrolidine-2-carboxylic acid: The enantiomer of the compound with different biological activity.

Proline Derivatives: Compounds like proline and its derivatives share structural similarities but differ in their functional groups and applications.

Uniqueness

®-1-Benzylpyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of ®-1-Benzylpyrrolidine-2-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-1-Benzylpyrrolidine-2-carboxylic acid, also known as N-benzyl-d-proline, is a chiral amino acid derivative with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅NO₂

- CAS Number : 56080-99-0

- IUPAC Name : this compound

The compound features a pyrrolidine ring structure with a benzyl group, which contributes to its unique biochemical properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. As a proline derivative, it can influence protein structure and function, leading to changes in cellular signaling and metabolism. Key mechanisms include:

- Influence on Protein Function : The benzyl group may alter interactions with proteins, potentially modulating their activity.

- Biochemical Pathways : It is known to affect the secretion of anabolic hormones and enhance mental performance during stress-related tasks.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Neurological Impact : It has been studied for its potential role in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Muscle Protection : The compound may help prevent exercise-induced muscle damage by influencing metabolic pathways related to muscle recovery.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting neurological conditions.

- Organic Synthesis : Utilized as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Neuroprotective Effects :

- Impact on Muscle Recovery :

- Synthesis of Derivatives :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| (S)-1-Benzylpyrrolidine-2-carboxylic acid | Different pharmacological profile | Enantiomeric variation |

| Proline Derivatives | Influences protein synthesis and metabolism | Similar backbone but different side chains |

Eigenschaften

IUPAC Name |

(2R)-1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56080-99-0 | |

| Record name | Benzyl-D-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056080990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL-D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7PKG3CZG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.